molecular formula C10H13ClN4O B1520454 N-(2-aminoethyl)-2H-indazole-3-carboxamide hydrochloride CAS No. 1235440-50-2

N-(2-aminoethyl)-2H-indazole-3-carboxamide hydrochloride

Cat. No. B1520454
M. Wt: 240.69 g/mol
InChI Key: UEDGPBQQJZGLKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-aminoethyl)-2H-indazole-3-carboxamide hydrochloride, also known as NDH, is an organic compound derived from the amino acid, indazole. NDH has a wide range of scientific research applications, including in biochemistry, physiology, and cell biology. It is a versatile compound that can be used in a variety of laboratory experiments.

Scientific Research Applications

Synthetic Routes and Chemical Properties

N-Heterocyclic compounds, including indazole derivatives, are key scaffolds in organic chemistry with diverse applications in drug discovery, bioconjugation, material science, and pharmaceutical chemistry. The synthesis of 1,4-disubstituted 1,2,3-triazoles, a related class, highlights the importance of click chemistry in developing compounds with significant biological activities. Such synthetic methodologies could potentially apply to N-(2-aminoethyl)-2H-indazole-3-carboxamide hydrochloride, indicating its versatility in chemical synthesis and modification for enhanced biological activities (Kaushik et al., 2019).

Therapeutic Applications and Biological Activities

Indazole derivatives have been identified with a wide variety of biological activities, leading to the development of novel therapeutic agents. They possess promising anticancer and anti-inflammatory activities and have applications in disorders involving protein kinases and neurodegeneration. This suggests that N-(2-aminoethyl)-2H-indazole-3-carboxamide hydrochloride could have potential therapeutic value, warranting further investigation into its specific biological activities and mechanisms of action (Denya, Malan, & Joubert, 2018).

Potential in Drug Development

The review of amino-1,2,4-triazoles, which share structural similarities with indazole derivatives, emphasizes their use in the fine organic synthesis industry, including the production of pharmaceuticals. These compounds' applications in agriculture, medicine, and as corrosion inhibitors suggest that N-(2-aminoethyl)-2H-indazole-3-carboxamide hydrochloride could also be explored for similar uses, especially in drug development for various health conditions (Nazarov et al., 2021).

properties

IUPAC Name

N-(2-aminoethyl)-1H-indazole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O.ClH/c11-5-6-12-10(15)9-7-3-1-2-4-8(7)13-14-9;/h1-4H,5-6,11H2,(H,12,15)(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDGPBQQJZGLKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)-2H-indazole-3-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.